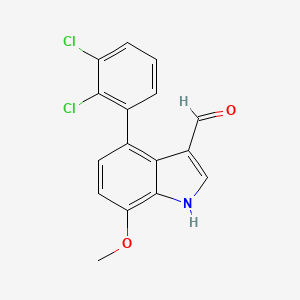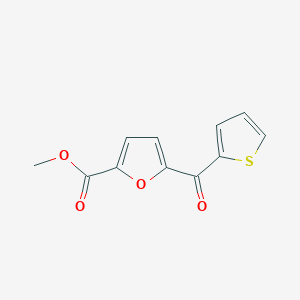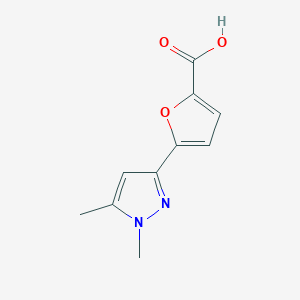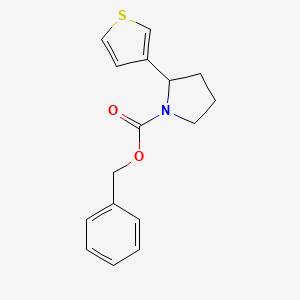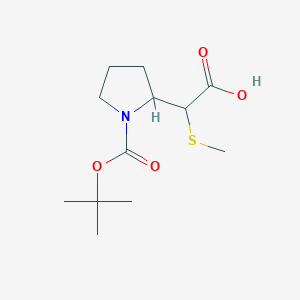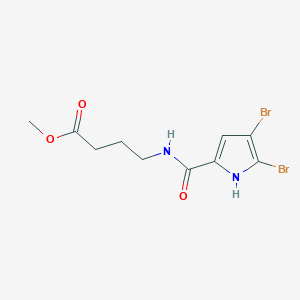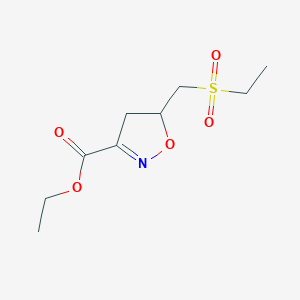![molecular formula C15H14BrN3O B11795011 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine](/img/structure/B11795011.png)
2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine is a complex organic compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug design due to their structural complexity and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a dimethylaminophenyl precursor, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the aromatic ring .
Scientific Research Applications
2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biological probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminophenyl)benzo[d]oxazol-5-amine: Similar structure but lacks the bromo and dimethylamino groups.
2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-amine: Similar structure but has a methoxy group instead of a dimethylamino group.
Uniqueness
The presence of both the bromo and dimethylamino groups in 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14BrN3O |
|---|---|
Molecular Weight |
332.19 g/mol |
IUPAC Name |
2-[3-bromo-4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C15H14BrN3O/c1-19(2)13-5-3-9(7-11(13)16)15-18-12-8-10(17)4-6-14(12)20-15/h3-8H,17H2,1-2H3 |
InChI Key |
AVKVYHDUJJJXPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


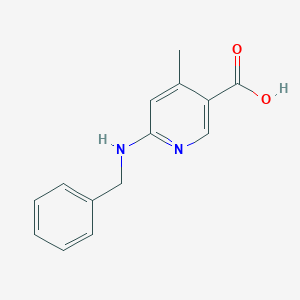
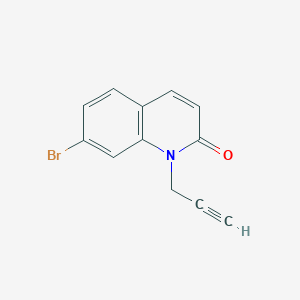

![2-(4-Bromophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B11794942.png)
![6-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11794944.png)
